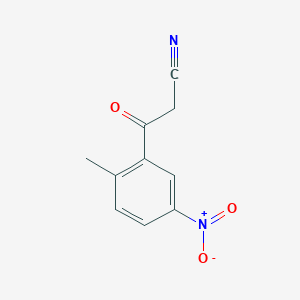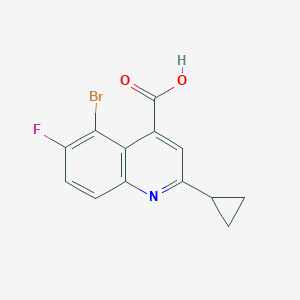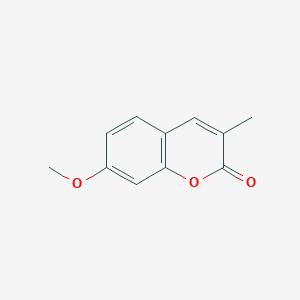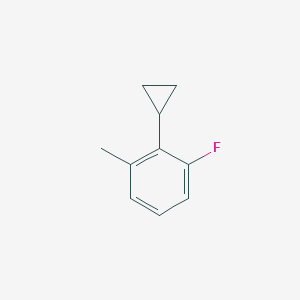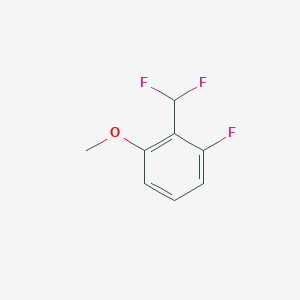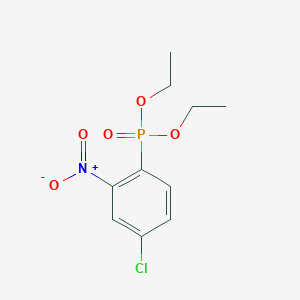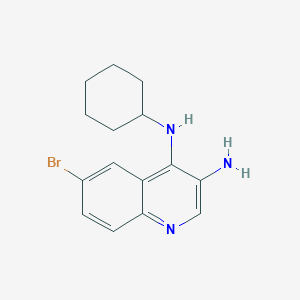
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position and a methyl group at the 6-position of the indole ring, with a propanoate ester group attached to the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate typically involves the following steps:
Bromination: The starting material, 6-methylindole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated intermediate is then subjected to esterification with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Various substituted indole derivatives.
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Hydrolysis: 3-(5-Bromo-6-methyl-3-indolyl)propanoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory compounds.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.
Material Science: Indole derivatives are explored for their potential use in organic electronics and as fluorescent probes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the indole ring influence its binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(5-Chloro-6-methyl-3-indolyl)propanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(5-Bromo-6-ethyl-3-indolyl)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-(5-Bromo-3-indolyl)propanoate: Lacks the methyl group at the 6-position.
Uniqueness
Methyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is unique due to the specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups provides a distinct electronic and steric environment, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H14BrNO2 |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
methyl 3-(5-bromo-6-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14BrNO2/c1-8-5-12-10(6-11(8)14)9(7-15-12)3-4-13(16)17-2/h5-7,15H,3-4H2,1-2H3 |
Clave InChI |
JJKNFCFRPNCWOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)C(=CN2)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
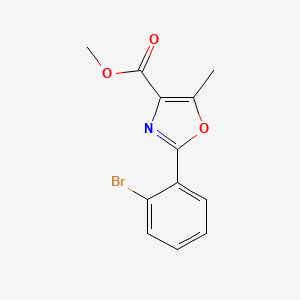

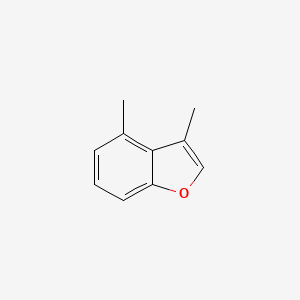
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
